molecular formula C21H26ClN3O4S2 B2631051 N1-(4-chlorophenethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898451-14-4

N1-(4-chlorophenethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2631051
CAS No.: 898451-14-4
M. Wt: 484.03
InChI Key: XSUXAUYINGWSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-chlorophenethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H26ClN3O4S2 and its molecular weight is 484.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Compounds with similar structural features have been synthesized and characterized for their potential as drug candidates. For example, the synthesis and structural characterization of certain methylbenzenesulfonamide CCR5 antagonists have shown their potential use in the prevention of human HIV-1 infection, indicating a methodological approach that could be relevant for synthesizing and assessing the utility of "N1-(4-chlorophenethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide" in similar contexts (Cheng De-ju, 2015).

Alzheimer’s Disease Treatment

A series of N-substituted derivatives have been synthesized to evaluate new drug candidates for Alzheimer’s disease, showcasing the process of drug development for neurodegenerative diseases which could potentially be applied to the compound for similar therapeutic targets (A. Rehman et al., 2018).

Anticancer Applications

Research into the synthesis of new heterocyclic derivatives has also shown potential anticancer applications. Specifically, compounds bearing structural features similar to "this compound" have been evaluated as promising anticancer agents, suggesting avenues for research into the compound's potential anticancer properties (A. Rehman et al., 2018).

Enzyme Inhibition

The synthesized compounds have also been screened for enzyme inhibition activity, such as against acetylcholinesterase (AChE) enzyme, indicative of potential therapeutic applications in treating diseases characterized by AChE dysregulation. This suggests a potential research pathway for exploring the enzyme inhibition capabilities of the compound (A. Rehman et al., 2018).

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)ethyl]-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O4S2/c22-17-8-6-16(7-9-17)10-12-23-20(26)21(27)24-13-11-18-4-1-2-14-25(18)31(28,29)19-5-3-15-30-19/h3,5-9,15,18H,1-2,4,10-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUXAUYINGWSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.